molecular formula C14H10ClN3OS2 B5836263 [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

Cat. No.: B5836263
M. Wt: 335.8 g/mol
InChI Key: UYBBSBLQQHPZEC-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a thiophenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached via a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Formation of the Thiophenylmethanone Moiety: The thiophenylmethanone moiety can be synthesized through a Friedel-Crafts acylation reaction using thiophene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antifungal agents.

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, it can interact with microbial enzymes, disrupting their function and inhibiting the growth of pathogens.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole]
  • [3-(2-Methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole]
  • [4-Methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole]

Uniqueness

Compared to similar compounds, [3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone stands out due to its unique combination of functional groups. The presence of the thiophenylmethanone moiety, along with the chlorophenyl and methylsulfanyl groups, imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c1-20-14-16-12(9-4-6-10(15)7-5-9)17-18(14)13(19)11-3-2-8-21-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBBSBLQQHPZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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